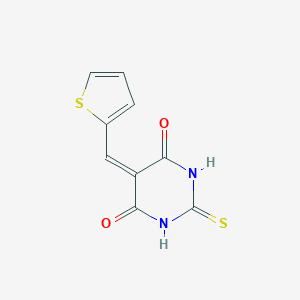

5-(2-Thiophene)-2-thiobarbituric acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Gemifloxacin mesilate is a broad-spectrum quinolone antibacterial agent used primarily for the treatment of acute bacterial exacerbation of chronic bronchitis and mild-to-moderate pneumonia . It is known for its effectiveness against both gram-positive and gram-negative bacteria, making it a valuable tool in combating respiratory infections .

Scientific Research Applications

Gemifloxacin mesilate has a wide range of scientific research applications:

Mechanism of Action

Gemifloxacin mesilate exerts its antibacterial effects by inhibiting DNA synthesis. It specifically targets and inhibits the enzymes DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication, transcription, repair, and recombination . This inhibition leads to the disruption of bacterial cell processes and ultimately results in cell death .

Safety and Hazards

Future Directions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of gemifloxacin mesilate involves several steps, starting with the preparation of the core quinolone structure. The key intermediate is 7-[(4Z)-3-(aminomethyl)-4-(methoxyimino)-1-pyrrolidinyl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid . This intermediate is then reacted with methanesulfonic acid to form the mesilate salt .

Industrial Production Methods

Industrial production of gemifloxacin mesilate typically involves a combination of wet-method grain pre-manufacturing and fluidized bed grain manufacturing steps . After the grains are dried and finished, disintegrating agents and lubricants are added to press the compound into tablets .

Chemical Reactions Analysis

Types of Reactions

Gemifloxacin mesilate undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted quinolone derivatives .

Comparison with Similar Compounds

Similar Compounds

- Ciprofloxacin

- Levofloxacin

- Moxifloxacin

- Ofloxacin

Uniqueness

Gemifloxacin mesilate is unique among quinolones due to its broad-spectrum activity and its effectiveness against multi-drug resistant strains of bacteria . It also has a favorable pharmacokinetic profile, with high bioavailability and extensive tissue penetration .

properties

IUPAC Name |

2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-diazinane-4,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2S2/c12-7-6(4-5-2-1-3-15-5)8(13)11-9(14)10-7/h1-4H,(H2,10,11,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCJYQNYSKWLZTR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C=C2C(=O)NC(=S)NC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90152749 |

Source

|

| Record name | 5-(2-Thiophene)-2-thiobarbituric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90152749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

120244-32-8 |

Source

|

| Record name | 5-(2-Thiophene)-2-thiobarbituric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120244328 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(2-Thiophene)-2-thiobarbituric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90152749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(8R,9S,10R,13S,14S,17R)-17-Hydroxy-17-(2-iodoacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B38367.png)

![5-Ethoxy-5H-benzo[7]annulene](/img/structure/B38368.png)

![2-oxo-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1H-quinoline-4-carboxylic acid](/img/structure/B38394.png)